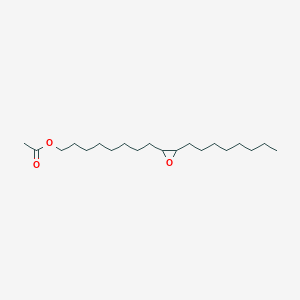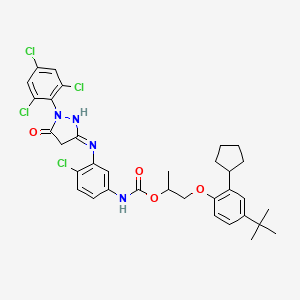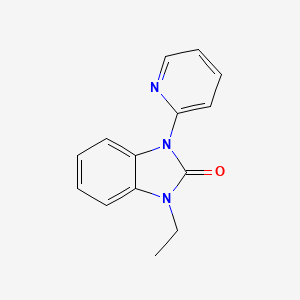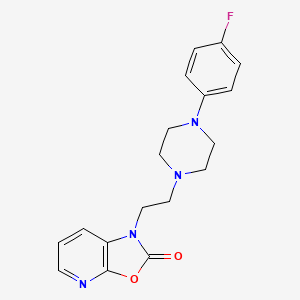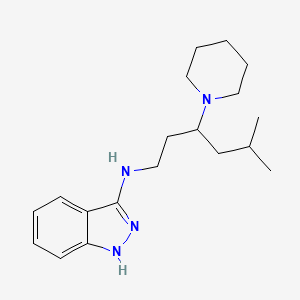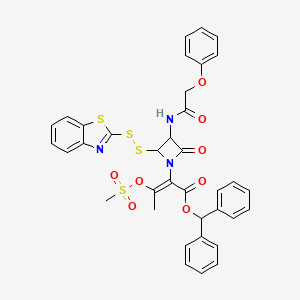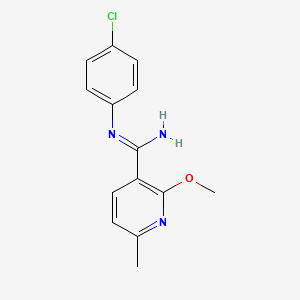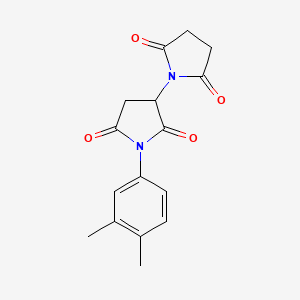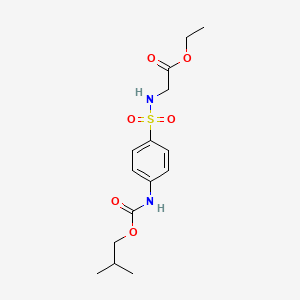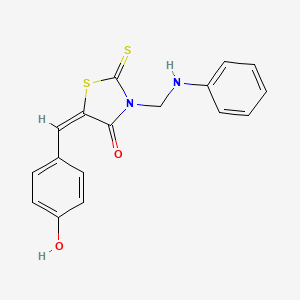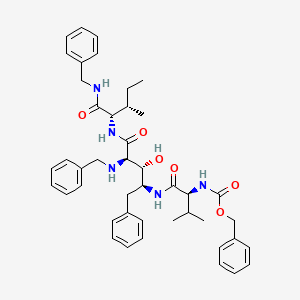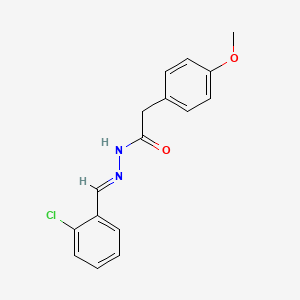
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its methacrylate groups, which are commonly used in polymer chemistry due to their ability to undergo polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexanediyloxycarbonylimino derivatives, followed by their reaction with methacrylate groups under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and continuous monitoring of reaction parameters helps in optimizing the production process and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of polymers with diverse properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of solvent, temperature, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, polymerization reactions yield polymers with varying molecular weights and properties, while substitution reactions result in modified derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is used as a monomer in the synthesis of advanced polymers. These polymers find applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential use in drug delivery systems and biomedical devices. Its ability to form biocompatible polymers makes it suitable for applications such as tissue engineering and controlled drug release.
Industry
Industrially, the compound is utilized in the production of high-performance materials, including optical lenses, dental materials, and electronic components. Its versatility and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical strength and durability. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Dimethacrylate (BisDMA): Similar in structure, but with different substituents, leading to variations in properties and applications.
Ethylene Glycol Dimethacrylate (EGDMA): Another methacrylate compound used in polymer synthesis, but with a simpler structure.
Uniqueness
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate stands out due to its complex structure, which imparts unique properties to the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Propriétés
Numéro CAS |
78260-87-4 |
|---|---|
Formule moléculaire |
C45H60N4O12 |
Poids moléculaire |
849.0 g/mol |
Nom IUPAC |
2-[[2-methyl-3-[[4-[2-[4-[[2-methyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]cyclohexyl]propan-2-yl]cyclohexyl]oxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C45H60N4O12/c1-27(2)39(50)56-23-25-58-41(52)46-35-11-9-13-37(29(35)5)48-43(54)60-33-19-15-31(16-20-33)45(7,8)32-17-21-34(22-18-32)61-44(55)49-38-14-10-12-36(30(38)6)47-42(53)59-26-24-57-40(51)28(3)4/h9-14,31-34H,1,3,15-26H2,2,4-8H3,(H,46,52)(H,47,53)(H,48,54)(H,49,55) |
Clé InChI |
CZJPAXJJFQZCKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)OC2CCC(CC2)C(C)(C)C3CCC(CC3)OC(=O)NC4=CC=CC(=C4C)NC(=O)OCCOC(=O)C(=C)C)NC(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


